molecular formula C16H18N2O B8211979 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8211979
M. Wt: 254.33 g/mol
InChI Key: ZECIAWBAXVMXKI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Quinoline derivatives like 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole have shown potential in the development of urinary tract anti-infectives. A study on 4-ethyl-4,7-dihydro-1(2)-R-1(2)H triazolo[4,5-h]quinolin-7-one-6-carboxylic acids, a related compound, demonstrated this potential application (Sanna et al., 1990).

  • Compounds related to this compound have been used in the synthesis of new fused heterocyclic systems, aminophenols, and phenoxazines. An example of such a compound is 3,5-Di-tert-butyl-1,2-benzoquinone (Bang et al., 2009).

  • The synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), a closely related compound, has been developed for potential use in chemical research, providing a significant yield suitable for synthesis (Shimizu et al., 2013).

  • Benzotriazole-containing quinolines have shown pronounced cancer cell growth inhibitory effects, highlighting their potential in anticancer research. Some compounds have demonstrated cytostatic effects on cancer cell lines (Korcz et al., 2018).

  • Halogenated derivatives of 2-(benzo[b][1,4]oxazepino[7,6,5-de]quinolin-2-yl)-1,3-tropolone have shown anticancer activity, specifically inhibiting human epidermoid carcinoma and human breast carcinoma cell lines (Bang et al., 2015).

  • N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline derivative, has emerged as an affordable and effective antimalarial drug candidate with excellent activity against Plasmodium falciparum and rodent malaria parasites (O’Neill et al., 2009).

  • Synthesized compounds of this class have also shown antimicrobial activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Yurttaş et al., 2020).

  • In addition to these therapeutic applications, such compounds have been utilized in chemical research to analyze triazole oxide structures and their reactions (Zelenov et al., 2014).

Properties

IUPAC Name

4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECIAWBAXVMXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

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